N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine hydrochloride
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Overview
Description
The chemical compound N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine hydrochloride belongs to a class of compounds that have been extensively studied for their physical and chemical properties. These compounds, including various derivatives and analogs, are of interest in the field of organic chemistry due to their unique structures and potential applications.
Synthesis Analysis
Although the exact synthesis of N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine hydrochloride is not directly available, related compounds have been synthesized through various organic chemistry routes. Typically, these involve multi-step reactions starting from basic aromatic compounds and incorporating chloro and ethoxy functionalities through substitutions, followed by the introduction of the amino group and final salt formation (Nitek et al., 2020).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using X-ray diffraction analysis, showcasing the spatial arrangement of atoms and the conformation of the molecule. For example, the crystal structure analysis of similar derivatives highlights the geometric parameters and the impact of different substituents on the overall molecular conformation (Kuś et al., 2016).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including nucleophilic substitutions and reactions with other organic compounds leading to the formation of new derivatives. The presence of the trichlorophenoxy group can influence the reactivity and outcome of these reactions due to its electron-withdrawing nature (Korotaev et al., 2008).
Physical Properties Analysis
Physical properties such as melting points, boiling points, and solubility in various solvents are determined by the molecular structure. The hydrochloride salt form of these compounds typically exhibits higher solubility in water compared to their free base forms due to the ionic nature of the salt (Karimi et al., 2018).
Scientific Research Applications
Conformational Analysis
- Study on 2-Amino-N-(dimethylphenoxyethyl)propan-1-ol Derivatives : Structural analysis of crystal structures of derivatives, including hydrochlorides and salts with 2-picolinic acid, revealed insights into the conformations of amine fragments and their hydrogen-bonded arrangements in crystals (Nitek et al., 2020).
Spectroscopic Characterization
- Characterization of Cathinone Derivatives : Spectroscopic studies on cathinone derivatives, including N-ethyl-2-amino-1-phenylpropan-1-one hydrochloride and others, using nuclear magnetic resonance (NMR), infrared spectroscopy, and X-ray crystallography, have been critical for their identification and purity assessment (Kuś et al., 2016).
Chemical Synthesis
- Synthesis of Hexadentate N3O3 Amine Phenol Ligands : N3O3 amine phenols were prepared and characterized by spectroscopic methods (IR, FAB-MS, NMR), demonstrating their potential application in synthesizing ligands for Group 13 metal ions (Liu et al., 1993).
Drug Delivery Applications
- Development of Chitosan Hydrogels : Tris(2-(2-formylphenoxy)ethyl)amine was synthesized and used as a cross-linker for creating pH- and thermo-responsive chitosan hydrogels, with potential applications in targeted drug delivery and bioavailability enhancement (Karimi et al., 2018).
Analytical Methodology
- Determination of Prochloraz and Metabolites : An analytical method was established for the simultaneous determination of prochloraz and its metabolites, including N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl] urea, in fruits and vegetables using liquid chromatography-tandem mass spectrometry (Fu et al., 2020).
Chemical Reaction Studies
- Multicomponent Reaction Mechanisms : A study focused on the reaction mechanisms of prop-2-en-1-amine and ethyl propiolate with alloxan, revealing details about the stages of the reaction and the role of water molecules as a proton transfer intermediate (Sun et al., 2010).
Environmental Applications
- Adsorption Studies : Research on the adsorption capacities of activated carbon for both 2,4,6-trichlorophenol and N-[2-(2,4,6-trichlorophenoxy)propyl]amine, providing insights into the environmental removal and recovery of these compounds (Garner et al., 2001).
Safety And Hazards
properties
IUPAC Name |
N-[2-(2,4,6-trichlorophenoxy)ethyl]propan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl3NO.ClH/c1-2-3-15-4-5-16-11-9(13)6-8(12)7-10(11)14;/h6-7,15H,2-5H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAAOZDVLVWSCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCOC1=C(C=C(C=C1Cl)Cl)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl4NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585920 |
Source
|
Record name | N-[2-(2,4,6-Trichlorophenoxy)ethyl]propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine hydrochloride | |
CAS RN |
551952-55-7 |
Source
|
Record name | N-[2-(2,4,6-Trichlorophenoxy)ethyl]propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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